molecular formula C17H15N B8683427 5,8-Dimethyl-5,10-dihydroindeno[1,2-b]indole CAS No. 335161-58-5

5,8-Dimethyl-5,10-dihydroindeno[1,2-b]indole

Cat. No. B8683427
CAS RN: 335161-58-5
M. Wt: 233.31 g/mol
InChI Key: UERDRKZGACRLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dimethyl-5,10-dihydroindeno[1,2-b]indole is a useful research compound. Its molecular formula is C17H15N and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,8-Dimethyl-5,10-dihydroindeno[1,2-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Dimethyl-5,10-dihydroindeno[1,2-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

335161-58-5

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

5,8-dimethyl-10H-indeno[1,2-b]indole

InChI

InChI=1S/C17H15N/c1-11-7-8-16-14(9-11)15-10-12-5-3-4-6-13(12)17(15)18(16)2/h3-9H,10H2,1-2H3

InChI Key

UERDRKZGACRLPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CC4=CC=CC=C43)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 mL of 50% aqueous NaOH solution is added 0.5 gram of trimethylcetylammonium bromide, 6.1 grams of 8-methyl-5, 10-dihydroindeno[1,2-b]indole, and then 100 mL of toluene with vigorous stirring. Methyl iodide (1.8 mL) is then added. The mixture is stirred for three hours at 25° C. and then heated at 100° C. for 30 minutes. After cooling to 25° C., two layers are formed: a pale yellow organic layer and an aqueous layer. They are separated. The precipitate in the organic layer is filtered. The aqueous layer is extracted with toluene, which is then combined with the organic layer, the mixture is then dried over Na2SO4, and filtered. The resulting solution is concentrated till a solid is formed. The solid is isolated from the solution, and combined with the previously collected solid product. The combined solid is washed with ethanol and then with hexane and dried, yielding 3.05 grams of 5,8-dimethyl-5,10-dihydroindeno[1,2-b]indole.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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